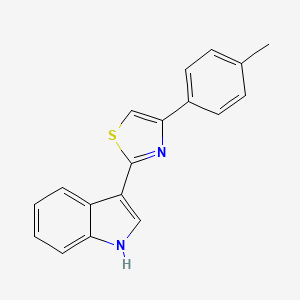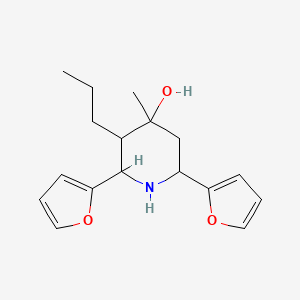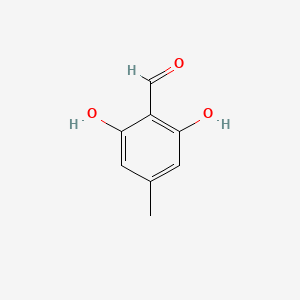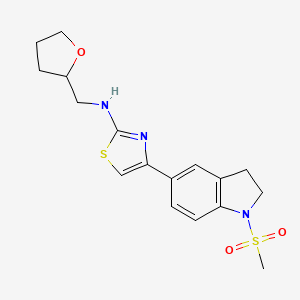
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine is a member of indoles.
Applications De Recherche Scientifique
Anticancer Applications
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine and its derivatives have shown significant applications in cancer research. For instance, indapamide derivatives, closely related to the compound , have been synthesized and demonstrated pro-apoptotic activity on melanoma cell lines, suggesting potential as anticancer agents. These compounds inhibited human carbonic anhydrase isoforms, which are relevant in cancer therapeutics (Yılmaz et al., 2015).
Antimicrobial and Antifungal Properties
Derivatives of this compound have been explored for their antimicrobial and antifungal properties. For example, certain 1,3,4-thiadiazole derivatives have been studied for their potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents, indicating a broad spectrum of possible applications in treating various infections and diseases (Ameen & Qasir, 2017).
Photodynamic Therapy for Cancer
Some compounds structurally similar to this compound have been studied for their potential in photodynamic therapy (PDT) for cancer treatment. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in PDT (Pişkin et al., 2020).
Electrophysiological Activity in Cardiac Applications
N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the compound , have shown promising electrophysiological activity in cardiac applications. These compounds were found to have effects comparable to other selective class III agents, indicating potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Propriétés
Formule moléculaire |
C17H21N3O3S2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H21N3O3S2/c1-25(21,22)20-7-6-13-9-12(4-5-16(13)20)15-11-24-17(19-15)18-10-14-3-2-8-23-14/h4-5,9,11,14H,2-3,6-8,10H2,1H3,(H,18,19) |
Clé InChI |
HCUGIGFUDQJVOG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)NCC4CCCO4 |
SMILES canonique |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)NCC4CCCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


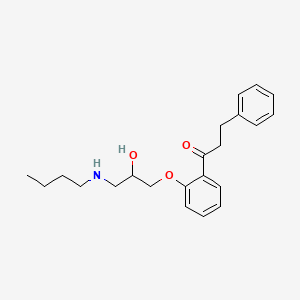
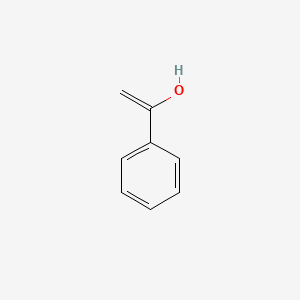
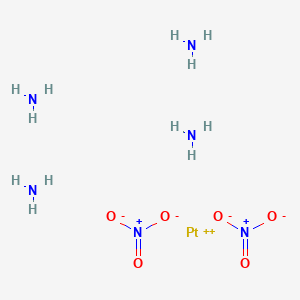
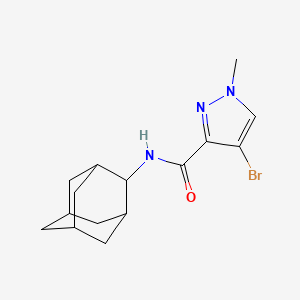
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
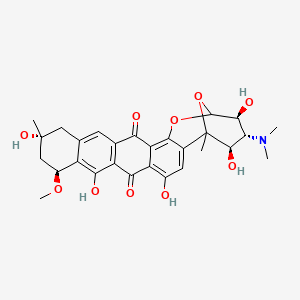
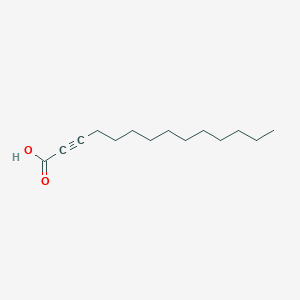
![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)
